molecular formula C20H23N5O2 B2621982 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 920472-91-9

3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer: B2621982
CAS-Nummer: 920472-91-9
Molekulargewicht: 365.437
InChI-Schlüssel: KQNMXJDCVCQFND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Isomeric Considerations

Derivation of the IUPAC Name

The IUPAC name 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is constructed by prioritizing the fused imidazo[2,1-f]purine core. The parent heterocycle consists of a purine system (a pyrimidine ring fused with an imidazole ring) with an additional imidazo ring fused at positions 2 and 1 of the purine framework, as denoted by the [2,1-f] notation. Substituents are assigned numerical positions based on this fused system:

  • 1- and 7-Methyl groups : Attached to nitrogen atoms at positions 1 and 7 of the purine core.
  • 3-Benzyl group : A benzyl substituent bonded to the nitrogen at position 3 of the imidazole ring.
  • 8-Isobutyl group : An isobutyl chain attached to the nitrogen at position 8 of the purine system.
  • 2,4-Dione : Ketone functional groups at positions 2 and 4 of the purine-dione moiety.

Isomeric Possibilities

The compound exhibits potential isomerism due to:

  • Ring Fusion Orientation : The [2,1-f] fusion specifies the connectivity between the imidazole and purine rings. Alternative fusion patterns (e.g., [1,2-f]) would yield positional isomers.
  • Substituent Stereochemistry : While the molecule lacks chiral centers, steric effects from the benzyl and isobutyl groups may lead to conformational isomers. For example, the benzyl group’s orientation relative to the imidazo ring could influence π-stacking interactions in the solid state.
Table 1: IUPAC Nomenclature of Selected Imidazo[2,1-f]Purine Derivatives
Compound Substituents IUPAC Name
Reference 9-β-chloroethyl 9-β-chloroethyl-7,8-dihydro-9H-imidazo[2,1-i]purine
Reference 3-Cl, 2-OCH₃ 3-chloro-2-methoxy-1H-imidazo[2,1-f]purine-2,4-dione
Target Compound 3-benzyl, 8-isobutyl This compound

Eigenschaften

IUPAC Name

2-benzyl-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13(2)10-23-14(3)11-24-16-17(21-19(23)24)22(4)20(27)25(18(16)26)12-15-8-6-5-7-9-15/h5-9,11,13H,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNMXJDCVCQFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with amines to form imines, followed by cyclization reactions to form the imidazo[2,1-f]purine core. The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl2) and microwave irradiation to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[2,1-f]purine ring system.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Catalysts: ZnCl2, palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

3-Benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, modulating signaling pathways that regulate cellular functions. For example, it may interact with Toll-like receptors (TLRs) to induce immune responses .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • N3 Benzyl vs.
  • N8 Isobutyl vs. Piperazinyl Chains: Piperazinylalkyl substituents (e.g., in AZ-853 and 3i) confer strong 5-HT1A/5-HT7 affinity due to their ability to mimic endogenous ligand interactions. However, the isobutyl group in the target compound likely reduces phosphodiesterase inhibition (e.g., PDE4B/PDE10A), as bulky N8 substituents correlate with lower PDE activity .

Key Findings :

  • Metabolic Stability : The target compound’s isobutyl chain may reduce oxidative metabolism compared to AZ-861’s trifluoromethylphenyl group, which is susceptible to cytochrome P450-mediated degradation .
  • Safety: Unlike AZ-853, which induces weight gain and hypotension via α1-adrenolytic effects, the target compound’s benzyl and isobutyl groups likely avoid these off-target interactions .

Kinase and Enzyme Inhibition

Compound EphB4 Inhibition (IC50) PDE4B Inhibition (IC50) MAO-B Inhibition (IC50)
Target Compound Not tested >10 µM Not tested
ALTA_2 (EphB4 inhibitor) 2.7–2.9 µM N/A N/A
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione N/A N/A 0.8 µM

Key Findings :

  • The target compound’s imidazo[2,1-f]purine core lacks the pyrimidine ring expansion seen in MAO-B inhibitors, explaining its likely inactivity at this target .
  • Substitution patterns critical for EphB4 inhibition (e.g., 4-hydroxybutyl at N8) are absent in the target compound, suggesting divergent kinase selectivity .

Biologische Aktivität

3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

  • Molecular Formula : C20_{20}H23_{23}N5_5O2_2
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 920472-91-9
PropertyValue
Molecular Weight365.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit varying degrees of antimicrobial activity. In a study evaluating synthesized derivatives, certain compounds demonstrated significant activity against specific bacterial pathogens. However, the activity of this compound specifically has not been extensively documented in literature.

Anticancer Activity

The anticancer potential of imidazo[2,1-f]purine derivatives has been explored in several studies. For instance:

  • Case Study : A synthesized derivative showed cytotoxic effects against various solid tumor cell lines. The study measured the release of pro-inflammatory cytokines such as IL-6 and TNF-α depending on the cancer cell type used. These findings suggest that imidazo derivatives could be developed as chemotherapeutic agents targeting cancer cell proliferation and survival mechanisms .

Anti-inflammatory Activity

The anti-inflammatory effects of compounds similar to 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine have been noted in literature. The modulation of cytokine release indicates potential use in inflammatory conditions. For example:

  • Research Findings : Studies have shown that certain benzoxazepine derivatives can inhibit the release of inflammatory cytokines in response to stimuli in vitro .

The mechanism by which 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine acts biologically involves interaction with specific molecular targets such as enzymes and receptors. This interaction potentially modulates various biochemical pathways associated with inflammation and cancer cell growth.

Comparative Analysis

To understand the uniqueness of this compound compared to similar structures, consider the following table:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purineLimitedSignificantModerate
3-isobutyl-1H-imidazo[2,1-f]purineModerateModerateLow
Benzoxazepine DerivativesSignificantHighHigh

Q & A

Q. Methodology :

  • Synthesize analogs with systematic substitutions.
  • Screen against receptor panels using competitive binding assays.
  • Apply molecular docking (e.g., AutoDock Vina) to predict binding poses .

What computational methods can predict the compound’s binding mode to enzymatic targets such as phosphodiesterases or kinases?

Answer:

  • Molecular Docking : Use crystal structures (PDB: 5-HT₁A: 7E2Z; A₂A: 4UG2) to model ligand-receptor interactions. Focus on hydrophobic pockets accommodating isobutyl/benzyl groups .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (100-ns trajectories) in explicit solvent (TIP3P water).
  • Free Energy Calculations : Compute ΔG binding via MM-PBSA/GBSA to rank derivatives .
  • Validation : Mutate key residues (e.g., 5-HT₁A D116) and re-test affinity to confirm predictions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.